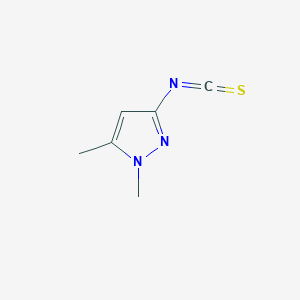

3-isothiocyanato-1,5-dimethyl-1H-pyrazole

Description

Contextualization within Heterocyclic Chemistry and Pyrazole (B372694) Scaffolds

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, form the largest class of organic compounds. nih.gov Among them, the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. rsc.org This designation stems from the frequent appearance of the pyrazole moiety in a multitude of compounds exhibiting a broad spectrum of pharmacological and biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. mdpi.comrsc.orgnih.govresearchgate.netnih.govresearchgate.netmdpi.com

The chemical properties of the pyrazole ring are well-defined; it is an aromatic system where electrophilic substitution predominantly occurs at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. rsc.org The structure of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole features a pyrazole core with methyl groups at the N1 and C5 positions and the key isothiocyanate group at the C3 position. The N1-methylation prevents tautomerism, locking the structure in the 1H-pyrazole form. The substituents at positions 1, 3, and 5 significantly influence the molecule's electronic properties and steric environment, which in turn dictates its reactivity and potential biological interactions. The synthesis of such compounds often begins with a corresponding aminopyrazole, such as 3-amino-5-methylpyrazole, which is then converted to the isothiocyanate. google.com

Significance of Isothiocyanate Functionality in Organic Synthesis

The isothiocyanate group (–N=C=S) is a highly versatile and reactive functional group in organic synthesis. rsc.orgmdpi.com Its utility stems from the electrophilic nature of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. This reactivity allows isothiocyanates to serve as crucial building blocks for the synthesis of a diverse array of organic molecules. mdpi.comnbinno.com

Key reactions involving the isothiocyanate group include:

Reaction with Amines: Isothiocyanates readily react with primary and secondary amines to form thiourea (B124793) derivatives. This is one of the most common applications of this functional group.

Reaction with Alcohols and Thiols: The reaction with alcohols and thiols yields thiocarbamates and dithiocarbamates, respectively. rsc.org

Cycloaddition Reactions: Isothiocyanates can participate in cycloaddition reactions to form various heterocyclic rings, which is a powerful strategy in synthetic chemistry. mdpi.com

Synthesis of Heterocycles: The reactivity of the –N=C=S group makes it an excellent synthon for constructing more complex heterocyclic systems. rsc.org For instance, phenyl isothiocyanate is famously used in Edman degradation for the sequential analysis of amino acids in peptides. wikipedia.org

The general reactivity of the isothiocyanate group makes this compound a valuable intermediate. The pyrazole ring acts as a stable scaffold, while the isothiocyanate handle provides a reactive site for further chemical transformations and the introduction of diverse functionalities.

Table 1: Common Reactions of the Isothiocyanate Functional Group

| Reactant (Nucleophile) | Product |

|---|---|

| Primary/Secondary Amine | Thiourea |

| Alcohol | Thiocarbamate |

| Thiol | Dithiocarbamate (B8719985) |

| Water | Dithiocarbamic acid (unstable) |

| Hydrazine (B178648) | Thiosemicarbazide (B42300) |

Overview of Research Trajectories for Pyrazole-Isothiocyanate Derivatives

Research involving pyrazole-isothiocyanate derivatives is primarily focused on leveraging the unique combination of the pyrazole scaffold's biological heritage and the isothiocyanate group's synthetic versatility. The main trajectory is the use of these compounds as intermediates to create larger, more complex molecules for evaluation in agrochemical and medicinal chemistry.

One significant area of investigation is in the development of novel agrochemicals. A study reported the synthesis of a series of substituted pyrazole isothiocyanates and evaluated their herbicidal activity against various weeds. nih.gov The findings indicated that specific compounds in this class exhibited promising herbicidal effects, highlighting the potential of this chemical scaffold in crop protection. nih.gov For example, a compound from this class, identified as 3-1, showed significant activity against weeds like Echinochloa crusgalli L. and Dactylis glomerata L. nih.gov

Table 2: Herbicidal Activity of a Representative Pyrazole Isothiocyanate (Compound 3-1)

| Weed Species | EC₅₀ (µg/mL) |

|---|---|

| Echinochloa crusgalli L. | 64.32 |

| Cyperus iria L. | 65.83 |

| Dactylis glomerata L. | 62.42 |

| Trifolium repens L. | 67.72 |

Source: Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates, 2012. nih.gov

In medicinal chemistry, pyrazole-isothiocyanates are employed as synthons for creating new heterocyclic systems with potential therapeutic applications. For example, 2-cyano-3-pyrazolylpropenoyl isothiocyanate has been used as a starting material to synthesize pyrimidinethione, triazole, and other fused heterocyclic derivatives. nih.govmdpi.com These resulting compounds have been screened for activities such as antioxidant and fungicidal effects. nih.govtandfonline.com Other research has explored the reaction of aminopyrazoles with isothiocyanates to generate pyrazole-thiourea hybrids as potential anticancer agents. rsc.orgresearchgate.net The underlying strategy in this research is to attach new functional groups or entire ring systems to the pyrazole core via the reactive isothiocyanate linker, thereby generating molecular diversity for biological screening. tandfonline.comekb.eg

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanato-1,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)8-9(5)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYHJWKHROPPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271974 | |

| Record name | 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-57-7 | |

| Record name | 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Isothiocyanate Formation on Pyrazole (B372694) Core

The introduction of an isothiocyanate (-NCS) or thiocyanate (B1210189) (-SCN) group onto a pyrazole ring can be achieved through several mechanistic routes, primarily involving direct C-H functionalization. These methods often rely on the generation of a reactive sulfur-nitrogen species that attacks the electron-rich pyrazole core.

Electrophilic Thiocyanation: A common pathway involves the in situ generation of an electrophilic thiocyanating agent. For instance, the reaction of an ammonium (B1175870) or potassium thiocyanate salt with a hypervalent iodine compound like PhICl₂ is postulated to produce a reactive intermediate, such as thiocyanogen (B1223195) chloride (Cl-SCN). nih.gov This species then participates in an electrophilic addition with the pyrazole, followed by deprotonation and rearomatization to yield the C-4 thiocyanated product. nih.govresearchgate.net Electrochemical methods can also be harnessed to generate an electrophilic SCN+ intermediate for the same purpose. nih.govbeilstein-archives.org

Radical Thiocyanation: An alternative mechanism proceeds through a radical pathway. The combination of potassium thiocyanate (KSCN) and an oxidant like potassium persulfate (K₂S₂O₈) is effective for the thiocyanation of pyrazoles. researchgate.netbeilstein-journals.org Mechanistic studies, including control experiments with radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have confirmed the involvement of radical intermediates. researchgate.net In this pathway, the persulfate oxidizes the thiocyanate anion (SCN⁻) to generate the thiocyanate radical (•SCN). This radical then attacks the pyrazole ring to form a radical intermediate, which is subsequently oxidized and deprotonated to afford the final thiocyanated pyrazole. researchgate.net

| Method | Reagents | Proposed Reactive Species | Mechanism Type |

|---|---|---|---|

| Hypervalent Iodine-Mediated | NH₄SCN / PhICl₂ | Cl-SCN | Electrophilic |

| Persulfate-Promoted | KSCN / K₂S₂O₈ | •SCN (Thiocyanate Radical) | Radical |

| Electrochemical | - | SCN⁺ | Electrophilic |

| Metal-Free Oxidation | NH₄SCN / H₂O₂ | •SCN (Thiocyanate Radical) | Radical |

Table 1. Mechanistic approaches for the thiocyanation of pyrazole cores.

Nucleophilic Addition and Cyclization Pathways in Pyrazole Ring Formation

The formation of the 1,5-dimethyl-1H-pyrazole core itself is most classically achieved via the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.commdpi.com For the target compound, this would involve the reaction of a suitable β-diketone with methylhydrazine.

The mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to a five-membered heterocyclic intermediate. A final dehydration step results in the formation of the aromatic pyrazole ring.

A significant challenge in using unsymmetrical hydrazines like methylhydrazine is the control of regioselectivity, as the initial attack can occur from either the substituted or unsubstituted nitrogen atom, potentially leading to a mixture of regioisomers (e.g., 1,3-dimethyl and 1,5-dimethyl pyrazoles). conicet.gov.aracs.orgnih.gov The reaction conditions, solvent, and the electronic nature of the substituents on the dicarbonyl compound can influence the regiochemical outcome. conicet.gov.armdpi.com For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to dramatically increase regioselectivity in some cases. conicet.gov.aracs.org

Intramolecular Rearrangements and Tautomerization Processes

Tautomerism is a fundamental characteristic of many pyrazole systems. nih.gov However, for 3-isothiocyanato-1,5-dimethyl-1H-pyrazole, the common phenomenon of annular prototropic tautomerism—where a proton shifts between the two ring nitrogens—is blocked due to the presence of the methyl group at the N-1 position. nih.gov

Despite the absence of annular tautomerism, other intramolecular rearrangements are known in pyrazole chemistry. A notable example is the nih.govrsc.org-sigmatropic rearrangement. mcmaster.carsc.org Thermal or photochemical conditions can induce the migration of a substituent from a carbon or nitrogen atom to another position within the ring system. For instance, fused pyrazoles formed via intramolecular dipolar cycloadditions have been observed to undergo subsequent thermal [1s, 5s] sigmatropic shifts, leading to ring contraction and the formation of spirocyclic pyrazoles. nih.govescholarship.org While not directly observed for the title compound, such rearrangements represent a potential transformation pathway for substituted pyrazoles under specific energetic conditions.

Furthermore, in related pyrazole structures like pyrazolones, keto-enol and imine-enamine tautomerism are prevalent, where equilibrium exists between different forms. encyclopedia.pubresearchgate.netias.ac.in Although the isothiocyanate group is not typically involved in such tautomerism, the principles highlight the structural dynamism inherent to the pyrazole scaffold.

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern synthetic strategies for pyrazoles, enhancing reaction rates, yields, and, crucially, selectivity. Various catalytic systems have been developed for both the formation of the pyrazole ring and its subsequent functionalization.

For Pyrazole Ring Synthesis:

Acid/Base Catalysis: Simple acid or base catalysis is often employed in the classical Knorr condensation to facilitate the initial nucleophilic addition and subsequent dehydration steps.

Metal Catalysis: Transition metal catalysts, including those based on copper, rhodium, and silver, have been utilized in multicomponent reactions to construct complex pyrazole derivatives. rsc.orgmdpi.com For example, copper-catalyzed aerobic cyclization of unsaturated hydrazones provides an efficient route to pyrazoles. mdpi.com

Organocatalysis: Small organic molecules, such as taurine, have been shown to catalyze multicomponent reactions that produce fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles, often under green chemistry conditions. rsc.orgacs.org

For Pyrazole Functionalization:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the C-H functionalization of pyrazoles. rsc.orgresearchgate.net Catalysts like [Ru(bpy)₃]²⁺ can be used to generate radical intermediates under mild conditions, enabling reactions such as cycloadditions. acs.org Furthermore, sustainable catalysts like graphite-phase carbon nitride (g-C₃N₄) have been used for the C-H thiocyanation of pyrazoles under visible light irradiation. nih.gov

| Catalyst Type | Example Catalyst | Reaction | Role of Catalyst |

|---|---|---|---|

| Metal-based | Copper(I) Triflate (CuOTf) | Aerobic Cyclization | Facilitates C-N bond formation |

| Organocatalyst | Taurine | Multicomponent Reaction | Promotes cascade reaction |

| Photocatalyst | [Ru(bpy)₃]²⁺ | Cycloaddition | Enables radical-chain mechanism |

| Photocatalyst | g-C₃N₄ | C-H Thiocyanation | Generates reactive species under light |

Table 2. Examples of catalysts in pyrazole synthesis and functionalization.

Oxidative and Reductive Transformations of Pyrazole-Isothiocyanate Structures

The pyrazole ring is generally resistant to oxidation, but both the ring and its substituents can undergo transformations under specific redox conditions. pharmaguideline.comchemicalbook.com

Oxidative Transformations: The direct C-H thiocyanation of pyrazoles is itself an oxidative process. As discussed in section 3.1, oxidants like K₂S₂O₈ are used to generate the thiocyanate radical from a thiocyanate salt. researchgate.netrsc.orgrsc.org This oxidative generation of the reactive species is the key step that initiates the functionalization of the pyrazole ring. In some cases, the pyrazoline precursor can be oxidized to the aromatic pyrazole. researchgate.net While the pyrazole ring is robust, severe oxidative conditions like ozonolysis can lead to ring opening. chemicalbook.com

Reductive Transformations: The isothiocyanate group is susceptible to reduction. A key transformation is the reduction of the thiocyanate/isothiocyanate group using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction typically converts the -SCN group into a thiol (-SH) or, through subsequent oxidation, a disulfide (-S-S-) linkage. For example, the treatment of a C4-thiocyanated pyrazole with LiAlH₄ has been shown to produce the corresponding disulfide derivative. researchgate.net This demonstrates a selective transformation of the sulfur-containing functional group while leaving the aromatic pyrazole core intact.

Computational and Theoretical Chemistry Studies of 3 Isothiocyanato 1,5 Dimethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and energetic properties of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), provide a balance of accuracy and computational efficiency for studying organic molecules like pyrazole (B372694) derivatives. rsc.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 3-isothiocyanato-1,5-dimethyl-1H-pyrazole, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. nih.govuomphysics.net This analysis reveals critical structural parameters.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| N1-N2 Bond Length | Bond distance within the pyrazole ring | ~1.34 Å |

| C3-N(NCS) Bond Length | Bond connecting the isothiocyanate group to the ring | ~1.40 Å |

| N=C=S Angle | Angle of the isothiocyanate functional group | ~178° (nearly linear) |

| C5-C4-C3-N(NCS) Dihedral Angle | Torsion angle describing the orientation of the NCS group relative to the ring | ~0° or ~180° (indicating planarity) |

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.netmdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the sulfur atom of the isothiocyanate group, while the LUMO is likely distributed over the N=C=S moiety and the pyrazole ring, indicating these sites are prone to electrophilic and nucleophilic attack, respectively. researchgate.net

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | LUMO-HOMO energy difference | 4.5 to 5.5 |

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes. nih.gov These theoretical spectra serve as a valuable tool for interpreting experimental data and confirming the molecular structure.

For this compound, key predicted vibrational modes include the characteristic asymmetric stretching of the -N=C=S group, C-H stretching of the methyl groups and pyrazole ring, and various ring deformation and stretching modes. A comparison between the computed and experimental spectra can confirm the successful synthesis and structural integrity of the compound. Total Energy Distribution (TED) analysis is often used to provide a detailed assignment of each vibrational mode. nih.gov

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |

|---|---|---|

| -N=C=S Asymmetric Stretch | 2000 - 2150 | Strong (IR) |

| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | Medium-Weak |

| C=N/C=C Ring Stretch | 1450 - 1600 | Medium-Strong |

| CH3 Deformation | 1370 - 1470 | Medium |

| Pyrazole Ring Deformation | 600 - 650 | Weak |

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govrsc.org These predictions are instrumental in assigning experimental NMR signals and confirming the compound's constitution.

Calculated chemical shifts for the protons and carbons of the pyrazole ring, the N-methyl and C-methyl groups, and the isothiocyanate carbon are compared against a reference standard (like Tetramethylsilane, TMS) to yield values that can be directly correlated with experimental spectra. nih.govnih.gov Discrepancies between predicted and observed shifts can often be explained by solvent effects or conformational dynamics. rsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH3 | ~3.7 - 3.9 | ~35 - 40 |

| C-CH3 | ~2.2 - 2.4 | ~12 - 15 |

| C4-H | ~6.0 - 6.2 | ~105 - 110 |

| C3 | - | ~140 - 145 |

| C5 | - | ~148 - 152 |

| N=C=S | - | ~130 - 135 |

Quantum Chemical Descriptors and Reactivity Analysis

From the fundamental properties calculated by DFT, such as HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to quantify the reactivity of this compound. researchgate.net These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions.

Key descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are crucial for predicting how the molecule will interact with other reagents, for instance, identifying whether it will act as a nucleophile or an electrophile in a given reaction. tsijournals.com

Molecular Docking Methodologies for Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ijpcsonline.com

For this compound, docking studies can be performed to evaluate its binding affinity to various protein targets, such as kinases or enzymes implicated in disease. nih.govmdpi.com The process involves:

Preparation: Obtaining the 3D structures of the ligand (optimized via DFT) and the target protein (from databases like the Protein Data Bank).

Docking Simulation: Using software like AutoDock or GOLD to systematically explore possible binding poses of the ligand within the protein's active site.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.net

The results, including binding energy and the specific interactions formed, provide insight into the potential biological activity of the compound. cardiff.ac.uk

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between them. nih.gov This analysis provides a localized, intuitive picture of chemical bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding orbitals. nih.gov A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. nih.gov The larger the E(2) value, the stronger the interaction.

In the context of this compound, NBO analysis can elucidate the intramolecular and intermolecular interactions that govern its chemical behavior. The pyrazole ring, with its two nitrogen atoms, and the highly polar isothiocyanate group (-N=C=S) are expected to be the primary sites for significant electronic interactions.

While specific NBO analysis data for this compound is not available in the cited literature, studies on other substituted pyrazole derivatives provide valuable insights into the expected interactions. Research on various pyrazole compounds has demonstrated significant stabilization energies arising from interactions between lone pair orbitals of heteroatoms and the antibonding orbitals of the pyrazole ring system. nih.gov

A representative NBO analysis of a substituted pyrazole derivative is presented in the table below to illustrate the types and magnitudes of these interactions. The data showcases the donor and acceptor orbitals involved and their corresponding stabilization energies (E(2)).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | π* (C4-C5) | 22.5 | Lone Pair -> Antibonding π |

| LP (1) N2 | π* (N1-C5) | 18.9 | Lone Pair -> Antibonding π |

| π (C3-C4) | π* (N2-C3) | 20.1 | π -> Antibonding π |

| π (C4-C5) | π* (N1-C5) | 15.7 | π -> Antibonding π |

| LP (1) S | π* (C=N) of Isothiocyanate | 35.2 | Lone Pair -> Antibonding π |

| π (C=N) of Isothiocyanate | π* (C=S) of Isothiocyanate | 45.8 | π -> Antibonding π |

Note: The data in this table is representative of typical interactions found in substituted pyrazole and isothiocyanate-containing molecules and is intended for illustrative purposes.

These types of analyses are crucial for understanding the electronic structure and reactivity of this compound. The delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of the molecule contributes significantly to its stability and influences its intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important in crystal packing and interactions with biological targets. researchgate.net

Advanced Derivatization Strategies and Structure Design Principles

Modification of the Pyrazole (B372694) Ring System

The pyrazole ring of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole is an aromatic heterocycle, and its modification primarily involves electrophilic substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the substituents already present on the ring: the two methyl groups and the isothiocyanate group.

The C4 position of the pyrazole ring is the most susceptible to electrophilic attack. researchgate.net Common electrophilic substitution reactions that can be employed for the functionalization of the pyrazole core include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C4 position can be achieved using various halogenating agents. For instance, chlorination can be carried out with reagents like N-chlorosuccinimide (NCS). mdpi.com

Nitration: The introduction of a nitro group at the C4 position can be accomplished using standard nitrating mixtures, such as nitric acid and sulfuric acid.

Sulfonation: Sulfonation at the C4 position can be achieved with fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, at the C4 position, although they may require specific catalysts and conditions due to the nature of the pyrazole ring.

The isothiocyanate group at the C3 position is an electron-withdrawing group, which can deactivate the pyrazole ring towards electrophilic substitution. However, the methyl groups at the N1 and C5 positions are electron-donating and can help to activate the ring, directing the substitution to the C4 position.

Below is a table summarizing potential modifications to the pyrazole ring system:

| Reaction Type | Reagents and Conditions | Potential Product |

| Chlorination | N-Chlorosuccinimide (NCS), CCl4, 20-25°C | 4-chloro-3-isothiocyanato-1,5-dimethyl-1H-pyrazole |

| Bromination | N-Bromosuccinimide (NBS), CH2Cl2 | 4-bromo-3-isothiocyanato-1,5-dimethyl-1H-pyrazole |

| Iodination | N-Iodosuccinimide (NIS), Acetonitrile (B52724) | 4-iodo-3-isothiocyanato-1,5-dimethyl-1H-pyrazole |

| Nitration | HNO3, H2SO4, 0°C | 3-isothiocyanato-1,5-dimethyl-4-nitro-1H-pyrazole |

Functionalization at the Isothiocyanate Moiety

The isothiocyanate (N=C=S) group is a highly reactive functional group that readily undergoes addition reactions with a wide range of nucleophiles. This reactivity provides a straightforward method for introducing diverse structural motifs. The carbon atom of the isothiocyanate group is electrophilic and is the site of nucleophilic attack.

Common functionalizations at the isothiocyanate moiety include:

Reaction with Amines: Primary and secondary amines react with the isothiocyanate to form substituted thiourea (B124793) derivatives. This is one of the most common and versatile reactions of isothiocyanates.

Reaction with Alcohols and Phenols: In the presence of a base, alcohols and phenols add to the isothiocyanate to yield thiocarbamates.

Reaction with Thiols: Thiols react with the isothiocyanate group to form dithiocarbamates.

Reaction with Hydrazines: Hydrazines react to form thiosemicarbazides, which can be important intermediates for the synthesis of other heterocyclic compounds.

These reactions are typically high-yielding and can be performed under mild conditions. The diversity of commercially available amines, alcohols, thiols, and hydrazines allows for the creation of large libraries of derivatives for SAR studies.

The following table illustrates the types of derivatives that can be synthesized from this compound via reactions at the isothiocyanate group:

| Nucleophile | Reagent Example | Product Class |

| Primary Amine | Aniline | N-Aryl-N'-(1,5-dimethyl-1H-pyrazol-3-yl)thiourea |

| Secondary Amine | Piperidine | N-(1,5-dimethyl-1H-pyrazol-3-yl)piperidine-1-carbothioamide |

| Alcohol | Ethanol | O-Ethyl N-(1,5-dimethyl-1H-pyrazol-3-yl)carbamothioate |

| Thiol | Benzyl mercaptan | S-Benzyl (1,5-dimethyl-1H-pyrazol-3-yl)carbamodithioate |

| Hydrazine (B178648) | Hydrazine hydrate (B1144303) | 2-(1,5-dimethyl-1H-pyrazol-3-yl)hydrazine-1-carbothioamide |

Incorporation into Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

The pyrazole ring is a key building block for the synthesis of various fused heterocyclic systems, with pyrazolo[1,5-a]pyrimidines being a prominent example. mdpi.com These fused systems are of significant interest in medicinal chemistry as they are considered purine (B94841) analogs and are present in many bioactive compounds. mdpi.comresearchgate.net

One common synthetic route to pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.gov The this compound can serve as a precursor to the necessary 3-amino-1,5-dimethyl-1H-pyrazole intermediate. The isothiocyanate group can be converted to an amino group through various methods, such as hydrolysis under acidic or basic conditions, although this can sometimes require harsh conditions. A more common approach is the conversion of the isothiocyanate to a thiourea, followed by cyclization or other transformations.

Alternatively, the isothiocyanate functionality itself can be utilized in cyclization reactions. For instance, reaction with compounds containing active methylene (B1212753) groups and an amino group can lead to the formation of fused heterocyclic systems.

A recently developed effective method for the synthesis of 3-thiocyanatopyrazolo[1,5-a]pyrimidines involves a two-step process: electrooxidative C-H thiocyanation of 5-aminopyrazoles to yield 4-thiocyanato-5-aminopyrazoles, followed by condensation with 1,3-dicarbonyl compounds. mdpi.com This suggests that a pyrazole with an amino group and an isothiocyanate or thiocyanate (B1210189) group can be a key intermediate for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines.

The table below outlines a potential synthetic pathway for incorporating the 1,5-dimethyl-1H-pyrazole core into a pyrazolo[1,5-a]pyrimidine (B1248293) system, starting from a related aminopyrazole.

| Starting Material | Reagent | Intermediate | Final Product |

| 3-Amino-1,5-dimethyl-1H-pyrazole | Acetylacetone (B45752) | - | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine |

| 3-Amino-1,5-dimethyl-1H-pyrazole | Diethyl malonate | - | 5,7-Dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine |

| 4-Thiocyanato-3-amino-1,5-dimethyl-1H-pyrazole | 1,1,3,3-Tetramethoxypropane | - | 3-Thiocyanato-5,7-dimethylpyrazolo[1,5-a]pyrimidine |

Structure-Activity Relationship Studies: Methodological Aspects and Design Principles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. oncodesign-services.com The goal is to identify the key structural features, known as pharmacophores, that are responsible for the compound's biological activity and to understand how different substituents influence its potency, selectivity, and pharmacokinetic properties. oncodesign-services.comrsc.org

Methodological Aspects:

Analog Synthesis: A series of analogs of the lead compound, this compound, are synthesized. These analogs will have systematic variations at different positions of the molecule, such as the C4 position of the pyrazole ring, and various substitutions on the functional group derived from the isothiocyanate moiety. oncodesign-services.com

Biological Evaluation: All synthesized analogs are tested for their biological activity in relevant in vitro and/or in vivo assays. This allows for the determination of key parameters such as IC50 or EC50 values. oncodesign-services.com

QSAR (Quantitative Structure-Activity Relationship): Computational methods can be employed to develop mathematical models that correlate the chemical structure of the compounds with their biological activity. These models can then be used to predict the activity of yet unsynthesized compounds.

Design Principles based on Pyrazole Scaffolds:

SAR studies on various pyrazole-containing bioactive molecules have revealed several important design principles:

Substitution at the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact activity. For example, in some series of pyrazole-based inhibitors, a para-substituted phenyl ring at the C5 position and a carboxamido group at the C3 position were found to be crucial for potent activity. nih.gov For this compound, modifications at the C4 position would be a primary focus of SAR studies.

Bioisosteric Replacement: The pyrazole ring itself is often considered a bioisostere of other aromatic rings, such as benzene (B151609) or imidazole. mdpi.com Similarly, the isothiocyanate group or its derivatives can be replaced with other functional groups of similar size and electronic properties to probe their importance for activity.

Conformational Rigidity: Incorporating the pyrazole scaffold into a fused heterocyclic system, such as a pyrazolo[1,5-a]pyrimidine, introduces conformational rigidity. This can be advantageous as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

The systematic application of these methodologies and design principles to derivatives of this compound is crucial for the development of potent and selective bioactive agents.

Analytical and Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the molecular structure of a compound in solution. For 3-isothiocyanato-1,5-dimethyl-1H-pyrazole, a combination of ¹H NMR and ¹³C NMR experiments would be essential for assigning the positions of hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the two methyl groups (at the N1 and C5 positions) and the lone proton on the pyrazole (B372694) ring (at the C4 position). The integration of these signals would confirm the number of protons in each environment. The chemical shifts (δ, measured in ppm) would provide information about the electronic environment of each proton. For instance, the N-methyl protons would likely appear at a different chemical shift compared to the C-methyl protons due to the differing electronic effects of the nitrogen and carbon atoms to which they are attached.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule: the two methyl carbons, the three carbons of the pyrazole ring, and the carbon of the isothiocyanate group (-N=C=S). The chemical shift of the isothiocyanate carbon is particularly diagnostic and would be expected to appear in a characteristic downfield region.

Expected ¹H NMR Resonances for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy. Actual values would need to be determined experimentally.)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N1-CH₃ | 3.5 - 4.0 | Singlet |

| C5-CH₃ | 2.2 - 2.6 | Singlet |

Expected ¹³C NMR Resonances for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy. Actual values would need to be determined experimentally.)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| N1-CH₃ | 35 - 45 |

| C5-CH₃ | 10 - 20 |

| C3 | 145 - 155 |

| C4 | 100 - 110 |

| C5 | 140 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₇N₃S), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight.

The analysis would reveal a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) corresponding to the mass of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would likely arise from the cleavage of the isothiocyanate group, the loss of methyl groups, or the fragmentation of the pyrazole ring itself. Analyzing these fragments allows researchers to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a very strong and characteristic absorption band for the isothiocyanate (-N=C=S) functional group. This asymmetric stretching vibration typically appears in the range of 2000-2200 cm⁻¹.

Other significant peaks would include C-H stretching vibrations for the methyl groups and the pyrazole ring proton (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations from the pyrazole ring (typically in the 1400-1600 cm⁻¹ region), and C-H bending vibrations.

Characteristic IR Absorption Bands for this compound (Note: This table is predictive. Actual values would need to be determined experimentally.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -N=C=S | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, and sulfur) in a pure sample of the compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula (C₆H₇N₃S). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Theoretical Elemental Composition of C₆H₇N₃S

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 46.43 |

| Hydrogen (H) | 4.55 |

| Nitrogen (N) | 27.07 |

X-ray Crystallography for Solid-State Structure Determination

If this compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would confirm the connectivity of the atoms, the planarity of the pyrazole ring, and the geometry of the isothiocyanate substituent.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for its separation from reaction byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.

For a compound like this compound, HPLC with a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be used to develop a method for purity analysis. A pure sample would ideally show a single sharp peak in the chromatogram. Gas chromatography could also be employed, provided the compound is sufficiently volatile and thermally stable. These techniques are crucial for ensuring that the sample being analyzed by spectroscopic methods is pure.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While classical methods for the synthesis of pyrazole (B372694) derivatives are well-established, future research must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic pathways. The condensation of 1,3-dicarbonyl compounds like acetylacetone (B45752) with hydrazine (B178648) is a common route to the core 3,5-dimethylpyrazole (B48361) structure. wikipedia.orgrsc.org However, the introduction and manipulation of the isothiocyanate group often require multi-step processes. Future work should focus on integrated and sustainable approaches.

Key areas for exploration include:

One-Pot Multicomponent Reactions (MCRs): Designing MCRs that combine hydrazine hydrate (B1144303), a 1,3-dicarbonyl compound, and a thiocyanate (B1210189) source in a single step could significantly improve efficiency. tandfonline.com Such a strategy would reduce waste, save time, and minimize the need for purification of intermediates.

Green Chemistry Techniques: The application of microwave irradiation, ultrasound, and mechanochemistry should be systematically investigated to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. rsc.orgresearchgate.net

Catalyst Development: Research into novel heterogeneous or recyclable catalysts could facilitate cleaner reaction profiles and easier product separation. rsc.org This includes exploring metal-free catalytic systems to avoid potential contamination of the final products. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for 3-isothiocyanato-1,5-dimethyl-1H-pyrazole would be a significant step towards its large-scale and on-demand production.

| Methodology | Potential Advantages | Research Focus | Key Challenges |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. rsc.org | Optimization of solvent, temperature, and power parameters. | Scalability, potential for localized overheating. |

| Ultrasonic-Assisted Synthesis | Enhanced mass transfer, shorter reaction times, can be used with phase-transfer catalysis. rsc.orgresearchgate.net | Investigating the effect of frequency and power on reaction outcomes. | Equipment cost and scalability. |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. tandfonline.com | Design of novel reaction sequences combining pyrazole formation and isothiocyanation. | Complex optimization, potential for side product formation. |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, ease of scalability. | Development of stable and efficient packed-bed reactors or catalyst-coated microreactors. | Initial setup cost, potential for channel clogging. |

Advanced Mechanistic Studies and Computational Modeling

A deep understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing synthetic routes and predicting new chemical behaviors. Current mechanistic studies on pyrazole synthesis are often general; future work should provide specific insights into this particular derivative. rsc.orgnih.govumn.edu

Future research should concentrate on:

Kinetic Studies: Performing detailed kinetic analyses of the key synthetic steps to determine rate-limiting stages and the influence of catalysts, solvents, and temperatures.

Intermediate Trapping and Spectroscopic Analysis: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, FT-IR) to identify and characterize transient intermediates in both the synthesis of the pyrazole ring and the subsequent reactions of the isothiocyanate group.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. rsc.org This can provide invaluable insights into the electronic structure and reactivity of the molecule, guiding experimental design.

Isotopic Labeling Studies: Using isotopically labeled reagents to trace the pathways of atoms throughout the reaction sequence, providing definitive evidence for proposed mechanisms.

Exploration of New Chemical Transformations for Diversification

The isothiocyanate moiety is a highly versatile functional group, capable of undergoing a wide array of chemical transformations, primarily through nucleophilic addition to the central carbon atom. tandfonline.com Systematically exploring these reactions with the this compound scaffold can lead to the creation of extensive libraries of novel compounds with potentially valuable properties.

Unexplored avenues for chemical diversification include:

Synthesis of Thiourea (B124793) Derivatives: Reacting the isothiocyanate with a broad range of primary and secondary amines to generate a diverse library of pyrazolyl-thiourea derivatives. These scaffolds are known to possess a wide range of biological activities.

Formation of Fused Heterocyclic Systems: Using the isothiocyanate as a building block for intramolecular or intermolecular cyclization reactions to construct more complex, fused heterocyclic systems such as pyrazolo-thiazoles, pyrazolo-triazoles, or pyrazolo-pyrimidines. nih.govekb.egekb.eg

Reactions with Bidentate Nucleophiles: Investigating reactions with molecules containing two nucleophilic centers (e.g., hydrazines, hydroxylamines) to generate novel five- or six-membered heterocyclic rings attached to the pyrazole core. researchgate.net

Conversion to Other Functional Groups: Developing methods to convert the isothiocyanate group into other functionalities like carbodiimides, isocyanides, or amines, thereby expanding the synthetic toolbox available for modifying the pyrazole scaffold.

| Reactant Class | Resulting Product Class | Potential Application/Significance |

|---|---|---|

| Primary/Secondary Amines | N,N'-Disubstituted Thioureas | Scaffolds for medicinal chemistry, ligands for coordination chemistry. |

| Hydrazines/Hydrazides | Thiosemicarbazides/Thiocarbohydrazides | Intermediates for synthesis of triazoles and thiadiazoles. mdpi.com |

| Amino Acids | Peptidomimetic Thioureas | Building blocks for bioactive peptides and polymers. |

| α-Haloketones | 2-Aminothiazole Derivatives | Construction of new heterocyclic systems. researchgate.net |

Design of Next-Generation Pyrazole-Isothiocyanate Scaffolds

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to engage in various biological interactions. nih.govnih.gov Future research should leverage this by designing novel pyrazole-isothiocyanate scaffolds with tailored properties through strategic structural modifications.

Key design strategies include:

Substitution Pattern Modification: Systematically altering the substituents on the pyrazole ring. For instance, replacing the methyl groups at positions 1 and 5 with other alkyl, aryl, or functionalized groups to probe structure-activity relationships (SAR).

Bioisosteric Replacement: Replacing the isothiocyanate group (-NCS) with other bioisosteric linkers such as isocyanate (-NCO), thiocyanate (-SCN), or acylthiourea moieties to modulate the electronic and steric properties of the molecule while potentially retaining or enhancing biological activity.

Scaffold Hopping and Hybridization: Incorporating the this compound motif into larger molecular frameworks or creating hybrid molecules by linking it to other known pharmacophores.

Computational and QSAR Studies: Utilizing quantitative structure-activity relationship (QSAR) models and computational docking to guide the design of new derivatives with predicted affinity for specific biological targets, such as protein kinases or enzymes. nih.govnih.gov This rational design approach can accelerate the discovery of compounds with desired therapeutic or material properties.

By pursuing these future research directions, the scientific community can fully exploit the synthetic and functional potential of this compound, paving the way for new discoveries in materials science, agrochemicals, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-isothiocyanato-1,5-dimethyl-1H-pyrazole?

- Methodological Answer : The synthesis typically involves functionalization of the pyrazole core. Key steps include:

- N-Alkylation : Using ionic liquids (e.g., [BMIM][BF₄]) to facilitate alkylation of 1H-pyrazole derivatives, as demonstrated in N-alkylation reactions of similar pyrazoles (4 h reaction time, 60–80°C) .

- Isothiocyanate Introduction : Reaction of amine precursors with thiophosgene or CS₂ under controlled pH (e.g., pH 8–9) to avoid side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to isolate the product .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 2.1–2.5 ppm for methyl groups; δ 120–130 ppm for pyrazole carbons) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Elemental Analysis : Matching calculated vs. observed C, H, N, S percentages (e.g., C: 45.2%, N: 21.1%, S: 12.0%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence the biological activity of this compound derivatives?

- Methodological Answer :

- Design : Introduce substituents (e.g., cyclohexyl, benzyl) at the S-atom or pyrazole ring via thiol-alkylation or Pd-catalyzed cross-coupling .

- Biological Testing :

- Cytotoxicity : MTT assay (Jurkat, K562 cell lines; IC₅₀ values compared to cisplatin) .

- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .

- Structure-Activity Relationship (SAR) : Cyclohexyl substituents enhance cytotoxicity by 3× compared to benzyl groups due to lipophilicity and membrane penetration .

Q. What strategies resolve contradictions in reported biological data for pyrazole derivatives?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., HEK293 for normal cells) and assay protocols (e.g., 24 h incubation for MTT) to minimize variability .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., tubulin, topoisomerase II) .

- Meta-Analysis : Compare datasets using multidimensional scaling (MDS) to identify outlier studies caused by methodological differences (e.g., receptor heterogeneity in bioassays) .

Q. How are metal complexes of this compound synthesized and characterized?

- Methodological Answer :

- Synthesis : React the ligand with Pd(II) or Pt(II) precursors (e.g., K₂PdCl₄) in methanol/water (1:1) at 50°C for 6 h .

- Characterization :

- X-ray Crystallography : SHELXL refinement (Mo-Kα radiation, R-factor < 0.05) to determine coordination geometry .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Key Methodological Considerations

- Crystallography : Use SHELX for high-resolution refinement, especially with twinned data .

- Bioassay Design : Include positive controls (e.g., cisplatin for cytotoxicity) and triplicate measurements .

- Synthetic Optimization : Screen solvents (e.g., ionic liquids vs. DMF) to improve reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.